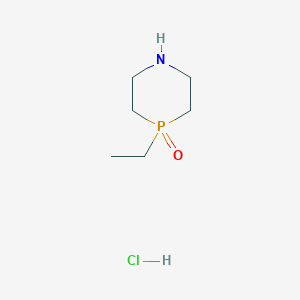
N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide, also known as EF-3, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EF-3 belongs to the class of dihydropyridines, which are widely used as calcium channel blockers in the treatment of hypertension and angina. However, EF-3 has a unique chemical structure that sets it apart from other dihydropyridines, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
HIV Integrase Inhibitors - Fluorinated compounds, similar in structure to N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide, have been extensively studied for their potential as HIV integrase inhibitors. These studies utilize 19F-nuclear magnetic resonance (NMR) spectroscopy to support the selection of candidates, highlighting the role of fluorinated compounds in the development of treatments for HIV (Monteagudo et al., 2007).
Anticholinesterase Activity - Research into coumarin-3-carboxamides bearing a tryptamine moiety, which shares structural similarities with the chemical , demonstrated significant activity against acetylcholinesterase (AChE). These findings suggest potential applications in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).
Cancer Tyrosine Kinase Imaging - The synthesis and evaluation of fluorine-substituted analogs of eticlopride, including those designed for positron emission tomography (PET) imaging of cancer tyrosine kinase, indicate the potential for these compounds in cancer diagnosis and treatment monitoring (Wang et al., 2005).
Biological and Chemical Studies
pH-Sensitive Nanogels - Research involving the synthesis of poly(ethylene glycol) (PEG) with a polymerizable vinylbenzyl group at one end and a carboxylic acid group at the other end led to the development of pH-sensitive nanogels. These nanogels demonstrate potential utility in diagnostics and controlled drug releasing devices, underscoring the versatility of carboxamide compounds in creating responsive materials (Hayashi et al., 2004).
Antibacterial Agents - Studies on pyridonecarboxylic acids and their analogues, including those with amino- and hydroxy-substituted cyclic amino groups, have shown promising antibacterial activity. This research highlights the potential of carboxamide derivatives in developing new antibacterial agents (Egawa et al., 1984).
Propiedades
IUPAC Name |
N-ethyl-1-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c1-3-25(18-10-6-8-16(2)14-18)22(27)19-11-7-13-24(21(19)26)15-17-9-4-5-12-20(17)23/h4-14H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBONHAPZXVIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2915724.png)

![1-allyl-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2915727.png)
![Methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2915728.png)



![N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2915734.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2915735.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2915737.png)

